4-Thiomethyl Substitution Uniquely Confers Order-of-Magnitude Residence Time Enhancement Relative to Methyl, Chloro, and Methoxy Analogs
In a systematic SKR study conducted in the context of an indole-based EZH2 inhibitor scaffold, the 4-position of the pyridone moiety was varied between —Me, —Cl, —OMe, and —SMe. Only the —SMe (4-thiomethyl) substituent dramatically extended inhibitor residence time on EZH2, whereas —Me, —Cl, and —OMe failed to produce comparable kinetic effects [1]. When applied to the clinical-stage inhibitor CPI-1205, the 4-thiomethyl modification (compound 2) yielded an order-of-magnitude increase in residence time versus the parent molecule [1]. This establishes the 4-methylthio group as a non-redundant structural determinant of target residence kinetics.
| Evidence Dimension | EZH2 inhibitor–target residence time (τ) as a function of 4-position pyridone substituent |
|---|---|
| Target Compound Data | 4-Thiomethyl (—SMe): dramatic extension of residence time; ~10-fold increase over CPI-1205 parent; ~30-fold increase when retrofitted onto Tazemetostat and GSK126 scaffolds |
| Comparator Or Baseline | 4-Methyl (—Me): no dramatic residence time enhancement; 4-Chloro (—Cl): no dramatic enhancement; 4-Methoxy (—OMe): no dramatic enhancement; CPI-1205 (parent, no 4-SMe): baseline residence time |
| Quantified Difference | Order-of-magnitude increase for CPI-1205 → 4-thiomethyl analog; ~30-fold residence time enhancement for Tazemetostat and GSK126 upon 4-thiomethyl incorporation |
| Conditions | TR-FRET binding kinetics assay; activated PRC2 complex; jump-dilution residence time methodology; indole-based and clinical-stage EZH2 inhibitor scaffolds |
Why This Matters
Only the 4-methylthio substitution pattern—exactly as present in CAS 57663-05-5—enables the prolonged target engagement required for next-generation EZH2 inhibitors; alternative 4-position substituents cannot achieve this kinetic profile, making this building block irreplaceable for programs targeting extended pharmacological residence time.
- [1] Khanna A, Côté A, Arora S, Moine L, Gehling VS, Brenneman J, et al. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity. J Biol Chem. 2021 Jan 30;296:100349. doi: 10.1016/j.jbc.2021.100349. View Source
